molecular formula C11H13N3O2 B1661100 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea CAS No. 88016-05-1

1-(5-Oxopyrrolidin-3-yl)-3-phenylurea

Cat. No. B1661100
CAS RN: 88016-05-1
M. Wt: 219.24 g/mol
InChI Key: PHOKBDRWQKSYDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “1-(5-Oxopyrrolidin-3-yl)-3-phenylurea” is not specified in the literature, there are related compounds that have been synthesized. For instance, a series of new 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized from the reaction of 2-(5-((5-benzoyl-1H-benzo[d][1,2,3] triazol-1-yl) methyl)-2-thioxo-1,3,4-oxadiazol-3 (2H)-yl) acetohydrazide with aromatic aldehydes and succinic anhydride reaction .

Scientific Research Applications

Comprehensive Analysis of 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea Applications

1-(5-Oxopyrrolidin-3-yl)-3-phenylurea is a compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Medicinal Chemistry: Synthesis of Pyrimidine Derivatives: In medicinal chemistry, this compound serves as a precursor for the synthesis of pyrimidine derivatives. These derivatives are crucial for creating libraries of novel synthetic analogs that play a significant role in biological processes . The compound undergoes a five-step transformation into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids, followed by parallel amidation with aliphatic amines to yield carboxamides .

Drug Development: Anticoagulant Intermediate: The compound’s derivatives have been identified as key intermediates in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for these derivatives ensure their quality for further applications in drug synthesis, highlighting the compound’s importance in the development of new medications.

Cancer Research: Antitumor Activities: Structural characterization and antitumor activities of urea derivatives, including those derived from 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea, have shown promising results. These compounds interact with CDK4 protein active site residues, offering insights into potential therapeutic applications, particularly in cancer treatment.

Pharmacology: Antiproliferative Activity: In pharmacology, the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and their in vitro antiproliferative screening against various cancer cell lines have unveiled compounds with significant efficacies. Some derivatives show superior potencies compared to known drugs, opening new avenues in cancer treatment research.

Enzyme Inhibition: Therapeutic Applications: Various urea derivatives, including new compounds derived from 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea, have been tested for their inhibitory effects on different enzymes and a prostate cancer cell line. These findings underscore the potential of these compounds in therapeutic applications.

Synthetic Organic Chemistry: Functionalized Heterocycles: The compound is used in synthetic organic chemistry for the preparation of functionalized heterocycles. It serves as a versatile reagent for the preparation of various functionalized heterocycles, which are essential components in the development of new chemical entities .

Combinatorial Chemistry: Library Creation: In combinatorial chemistry, 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea is utilized for the creation of compound libraries. These libraries are vital for the discovery of new drugs and for understanding the relationship between chemical structure and biological activity .

Chemical Biology: Biological Process Studies: Finally, in chemical biology, the compound’s derivatives are used to study biological processes. They serve as chemical messengers or inhibitors, providing insights into the molecular mechanisms of diseases and aiding in the identification of potential drug targets .

properties

IUPAC Name

1-(5-oxopyrrolidin-3-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-10-6-9(7-12-10)14-11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOKBDRWQKSYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526304
Record name N-(5-Oxopyrrolidin-3-yl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Oxopyrrolidin-3-yl)-3-phenylurea

CAS RN

88016-05-1
Record name N-(5-Oxopyrrolidin-3-yl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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